molecular formula C24H16FN3O2 B2484292 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one CAS No. 1326821-68-4

4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one

Cat. No. B2484292
CAS RN: 1326821-68-4
M. Wt: 397.409
InChI Key: RYGGKGPKEVJQQO-UHFFFAOYSA-N
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Description

The compound “4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one” is a complex organic molecule that contains several functional groups including a fluorophenyl group, an oxadiazole ring, and an isoquinolinone ring . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an oxadiazole ring attached to a fluorophenyl group at the 3-position and an isoquinolinone ring substituted with a methylphenyl group at the 2-position . The presence of these rings and substituents would likely confer rigidity to the molecule and could influence its chemical reactivity and interactions with biological targets.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the oxadiazole ring is typically resistant to hydrolysis and reduction but can undergo reactions at the 5-position . The isoquinolinone ring, on the other hand, might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atom could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .

Scientific Research Applications

Anti-Breast Cancer Activity

The synthesized compound has shown promise as an anti-breast cancer agent. Molecular docking studies revealed that its binding affinity to the human estrogen alpha receptor (ERα) is comparable to that of 4-OHT, a native ligand. This finding suggests potential therapeutic applications in breast cancer treatment .

Antimicrobial Properties

Pyrazoles and their derivatives, including STL104251, play a crucial role in antimicrobial activities. Researchers have explored their effectiveness against various pathogens, making them valuable candidates for drug development .

Anti-Inflammatory Effects

STL104251 may exhibit anti-inflammatory properties, similar to other pyrazole derivatives. These compounds have been investigated for their potential to modulate inflammatory pathways, which could have implications for treating inflammatory diseases .

Antioxidant Activity

Pyrazoles are known for their antioxidant effects. STL104251’s structure suggests it might contribute to cellular protection against oxidative stress, although further studies are needed to confirm this .

Cytotoxicity and Anti-Tumor Potential

Pyrazole derivatives have demonstrated cytotoxic effects against cancer cells. STL104251’s unique structure warrants investigation into its potential as an anti-tumor agent, particularly in preclinical models .

Analgesic Properties

Although not extensively studied, pyrazoles have been associated with analgesic effects. STL104251’s structural features could make it an interesting candidate for pain management research .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties have not been specifically reported for this compound .

Future Directions

Given the wide range of biological activities associated with oxadiazole and isoquinolinone derivatives, this compound could be of interest for further study in drug discovery and development . Future research could involve the synthesis and characterization of the compound, investigation of its biological activity, and optimization of its properties for potential therapeutic use .

properties

IUPAC Name

4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FN3O2/c1-15-9-11-18(12-10-15)28-14-21(19-7-2-3-8-20(19)24(28)29)23-26-22(27-30-23)16-5-4-6-17(25)13-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGGKGPKEVJQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one

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